3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
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Overview
Description
3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperazine ring and a pyridazine core. The trifluoromethyl group imparts significant chemical stability and lipophilicity to the compound, making it a valuable entity in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 3-(trifluoromethyl)benzoyl chloride from 3-(trifluoromethyl)benzoic acid using thionyl chloride as a reagent.
Piperazine Derivative Formation: The benzoyl chloride intermediate is then reacted with piperazine to form the corresponding benzoyl piperazine derivative.
Cyclization to Pyridazine: The final step involves the cyclization of the benzoyl piperazine derivative with a suitable pyridazine precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pyridazine core may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine
- 3-methyl-6-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}pyridazine
- 3-methyl-6-{4-[3-(trifluoromethyl)phenoxy]piperazin-1-yl}pyridazine
Uniqueness
The unique combination of the trifluoromethyl group, benzoyl moiety, piperazine ring, and pyridazine core in 3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-5-6-15(22-21-12)23-7-9-24(10-8-23)16(25)13-3-2-4-14(11-13)17(18,19)20/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWKTFOIWSQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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